1-(3-(Methylsulfonyl)phenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

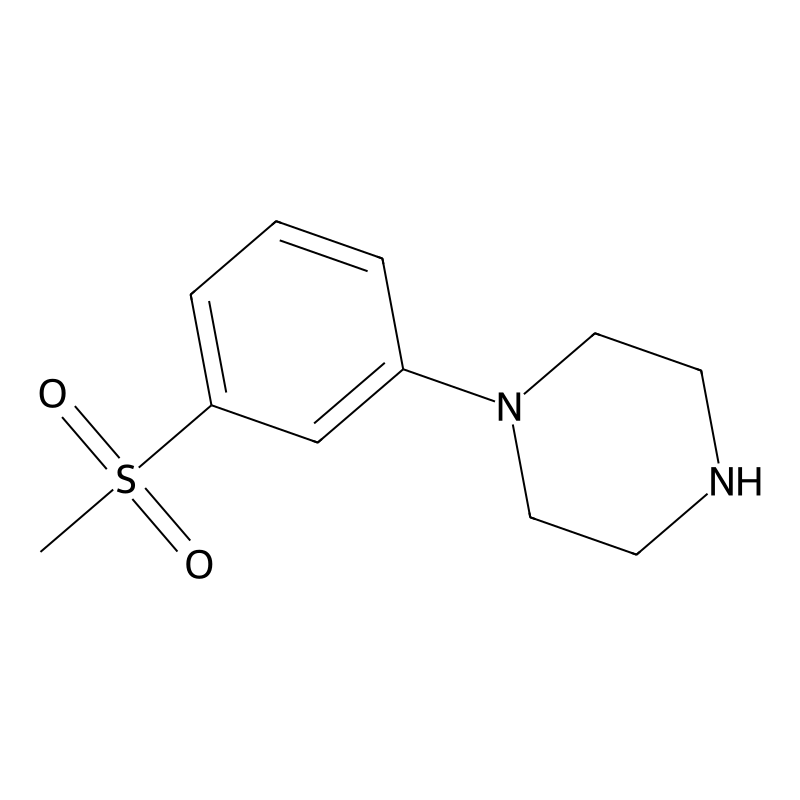

1-(3-(Methylsulfonyl)phenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a phenyl moiety. The structural formula can be represented as follows:

- Chemical Formula: C₁₁H₁₅N₃O₂S

- Molecular Weight: 241.32 g/mol

This compound belongs to the class of phenylpiperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

There is currently no scientific literature available describing a specific mechanism of action for 1-(3-(Methylsulfonyl)phenyl)piperazine.

- Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a fume hood.

- The methylsulfonyl group might have mild irritant properties, so handle with care to avoid skin or eye contact.

- As with any unknown compound, treat it with caution and dispose of it according to local regulations.

- Alkylation: The piperazine nitrogen atoms can react with alkyl halides, introducing alkyl groups into the structure.

- Acylation: Reaction with acyl halides or anhydrides can yield amides, allowing for functional group modification.

- N-Oxidation: The compound can be oxidized to form N-oxides, potentially altering its pharmacological properties.

- Hydrogenation: Under specific conditions, the compound may be hydrogenated to modify its saturation levels.

Phenylpiperazine derivatives, including 1-(3-(Methylsulfonyl)phenyl)piperazine, exhibit a range of biological activities:

- Antidepressant Effects: Some derivatives are structurally related to known antidepressants like Mirtazapine, indicating potential efficacy in treating mood disorders.

- Acaricidal Activity: Research has shown that certain phenylpiperazine compounds possess acaricidal properties, making them useful in agricultural applications .

- Neurotransmitter Modulation: These compounds may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, influencing mood and behavior.

The synthesis of 1-(3-(Methylsulfonyl)phenyl)piperazine involves several steps:

- Starting Materials: The synthesis typically begins with 3-(methylsulfonyl)aniline.

- Formation of Piperazine Ring: The aniline derivative is reacted with piperazine under appropriate conditions (e.g., heat, solvent) to form the desired compound.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

1-(3-(Methylsulfonyl)phenyl)piperazine has several potential applications:

- Pharmaceutical Development: As a lead compound for developing new antidepressants or anxiolytics.

- Agricultural Chemicals: Due to its acaricidal activity, it may be used in pest control formulations.

- Research Tool: Useful in studies investigating serotonin and dopamine receptor interactions.

Interaction studies involving 1-(3-(Methylsulfonyl)phenyl)piperazine often focus on its receptor binding profiles:

- Serotonin Receptors: Binding affinity studies reveal its potential as a serotonin receptor modulator.

- Dopamine Receptors: Investigations into its effects on dopamine signaling pathways suggest implications for mood regulation and psychotropic effects.

Several compounds share structural similarities with 1-(3-(Methylsulfonyl)phenyl)piperazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-3-phenylpiperazine | Methyl group on piperazine | Antidepressant properties |

| 1-(4-Fluorophenyl)piperazine | Fluorine substitution on the phenyl ring | Enhanced CNS activity |

| 1-(2-Chlorophenyl)piperazine | Chlorine substitution | Potential antipsychotic effects |

| 1-[2-(Trifluoromethyl)phenyl]piperazine | Trifluoromethyl group on phenyl ring | Increased lipophilicity and potency |

Uniqueness

1-(3-(Methylsulfonyl)phenyl)piperazine stands out due to its specific methylsulfonyl substitution, which can enhance solubility and bioavailability compared to other derivatives. Its unique interactions with neurotransmitter systems may also provide distinct therapeutic benefits not observed in other similar compounds.